molecular formula C17H25NO2 B5164480 1-(4-butoxybenzoyl)-4-methylpiperidine

1-(4-butoxybenzoyl)-4-methylpiperidine

Cat. No.: B5164480
M. Wt: 275.4 g/mol
InChI Key: RSYRJRNPXRNWEJ-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzoyl)-4-methylpiperidine is a substituted piperidine derivative characterized by a 4-methylpiperidine core functionalized with a 4-butoxybenzoyl group. The butoxy substituent (-OCH₂CH₂CH₂CH₃) introduces steric bulk and electron-donating properties, which may influence solubility, reactivity, and interactions with catalytic systems.

Properties

IUPAC Name

(4-butoxyphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-3-4-13-20-16-7-5-15(6-8-16)17(19)18-11-9-14(2)10-12-18/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYRJRNPXRNWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 1-(4-butoxybenzoyl)-4-methylpiperidine with structurally related piperidine derivatives, focusing on substituent effects, catalytic performance, and physicochemical properties.

Substituent Effects on Physicochemical Properties
Compound Substituent (R) Molecular Weight (g/mol) Key Properties
1-(4-Butoxybenzoyl)-4-methylpiperidine 4-OCH₂CH₂CH₂CH₃ ~293.3* Higher hydrophobicity; electron-donating group may stabilize intermediates.
1-(4-Bromobenzoyl)-4-methylpiperidine 4-Br 282.18 Electron-withdrawing group; moderate steric hindrance .
1-(4-Chlorophenylsulfonyl)-4-methylpiperidine 4-Cl-SO₂ 289.78 Polar sulfonyl group; enhances thermal stability .
4-Methylpiperidine (base structure) H 99.17 Low molecular weight; high volatility; used as LOHC (6.1 wt% H₂) .

*Calculated based on structural similarity.

Key Observations :

  • Butoxy vs. Its electron-donating nature may also alter reaction pathways in catalytic dehydrogenation .
  • Sulfonyl vs. Benzoyl : Sulfonyl derivatives exhibit higher polarity and thermal stability, making them suitable for high-temperature applications .
Catalytic Dehydrogenation Performance

Studies on 4-methylpiperidine derivatives highlight the role of substituents and catalyst design in dehydrogenation efficiency. While data for 1-(4-butoxybenzoyl)-4-methylpiperidine are absent, inferences can be drawn from analogs:

Compound Catalyst System Temperature (°C) TOF (h⁻¹) TON (45h) Selectivity (P3) Stability (Activity Loss)
4-Methylpiperidine (base) 3@Al₂O₃-uncal (Ir) 350 9200 ~91,000 High (P3) 25% loss
4-Methyltetrahydropyridine (P1) Pt/C 350 N/A Low Moderate Rapid deactivation
H12-MBP (N-heterocycle analog) Pt/C or Pd/C 230–270 N/A ~60–90% High Moderate

Key Findings :

  • Catalyst Anchoring : Dual-anchor Ir systems (e.g., 3@Al₂O₃-uncal) outperform single-anchor analogs due to stronger binding and reduced leaching .
  • Substituent Impact : Bulky groups (e.g., butoxy) may hinder substrate-catalyst interactions, reducing TOF. However, electron-donating groups could stabilize transition states, enhancing selectivity for fully dehydrogenated products (e.g., P3) .
  • Temperature Sensitivity : Higher temperatures (300–350°C) favor aromatic product formation (P3) but accelerate catalyst deactivation .
Stability and Industrial Viability
  • Thermal Stability : Sulfonated derivatives (e.g., 1-(4-chlorophenylsulfonyl)-4-methylpiperidine) exhibit superior thermal resilience compared to benzoyl analogs, critical for continuous-flow systems .
  • Catalyst Compatibility : Ir-based systems show long-term stability (45h operation with 25% activity loss), whereas Pt/C catalysts degrade rapidly under similar conditions .
  • Hydrogen Purity : Dehydrogenation of 4-methylpiperidine derivatives yields >99% pure H₂, compatible with fuel cells .

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